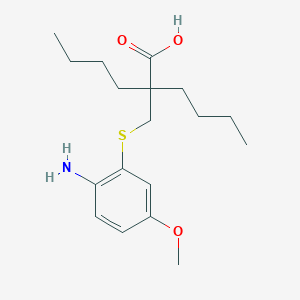
5-Cyclopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their fused ring structure, which consists of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylquinoline can be achieved through several methodsThe Skraup synthesis is another widely used method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction conditions typically require high temperatures and acidic environments to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use. Common molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound without the cyclopropyl group.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: A related compound with a carbonyl group at the 4-position.
Uniqueness: 5-Cyclopropylquinoline is unique due to the presence of the cyclopropyl group, which can enhance its chemical stability and biological activity compared to other quinoline derivatives. This structural modification can lead to improved pharmacokinetic properties and increased potency in medicinal applications .
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
5-cyclopropylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10(9-6-7-9)11-4-2-8-13-12(11)5-1/h1-5,8-9H,6-7H2 |
InChI-Schlüssel |
WNMOBFYNRHLMDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3C=CC=NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


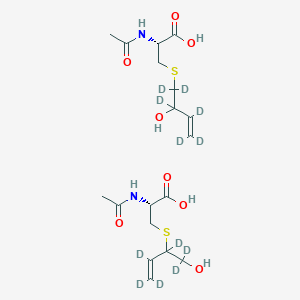

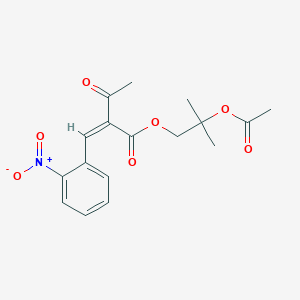
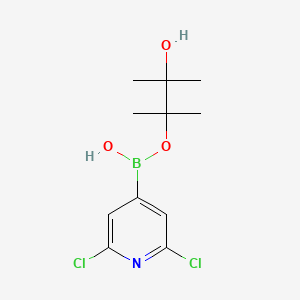
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
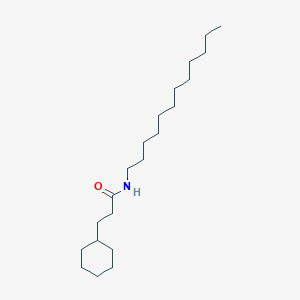
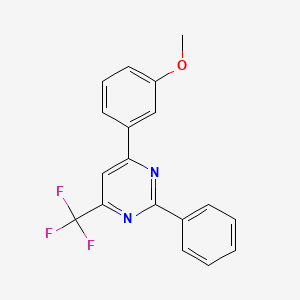

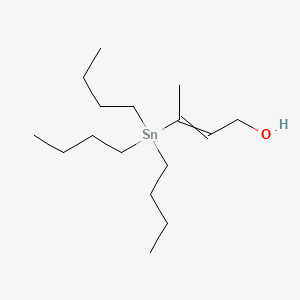
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
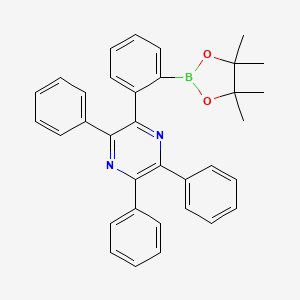
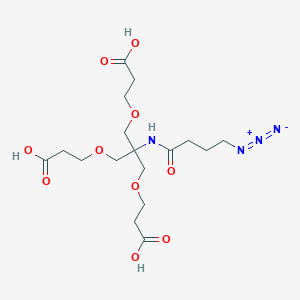
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
